Cas no 19121-58-5 (Solasonine)
Solasonine Chemical and Physical Properties
Names and Identifiers
-
- alpha-Solamargine
- Solasonine
- SOLASONINE(RG)
- PURAPURIN
- PURAPURINE
- SOLANCARPIN
- SOLANINE S
- SOLASODAMINE
- SOLASONIN
- Solasoonine
- α-Solasonine
- alpha-Solasonine
- beta-D-Galactopyranoside (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-3)]
- NSC 82149
- 2-[5-Hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,6R,8S,9S,12R,13R)-5',7,9,13-tetramethylspiro[5-oxapentac
- 19121-58-5
- Spirosol-5-en-3-yl 2-O-(6-deoxyhexopyranosyl)-3-O-hexopyranosylhexopyranoside #
- .beta.-D-Galactopyranoside, (3.beta.,22.alpha.,25R)-spirosol-5-en-3-yl O-6-deoxy-.alpha.-L-mannopyranosyl-(12)-O-[.beta.-D-glucopyranosyl-(13)]-
- QCTMYNGDIBTNSK-UHFFFAOYSA-N
- 2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- .alpha.-Solasonine
- BCP18606
- FT-0697968
- Solasodine base + O-Hex-Hex-dHex
- Tomatine solaradixine
- TR60638HXL
- SOLASONINE [MI]
- CCG-270555
- BS-16392
- beta-D-Galactopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-
- beta-D-Galactopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))- (9CI)
- NSC-82149
- SCHEMBL2683980
- QCTMYNGDIBTNSK-XEAAVONHSA-N
- S9144
- CHEBI:9191
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Q7557107
- .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.,22.ALPHA.,25R)-SPIROSOL-5-EN-3-YL O-6- DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1-2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1-3))-
- NS00048370
- UNII-TR60638HXL
- DTXSID801028790
- AC-33986
- .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.,22.ALPHA.,25R)-SPIROSOL-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->3))-
- CHEMBL438956
- EINECS 242-826-6
- AKOS030528257
- .beta.-D-Galactopyranoside, (3.beta.,22.alpha.,25R)-spirosol-5-en-3-ylO-6-deoxy-.alpha.-L-mannopyranosyl-(1.fwdarw.2)-O-[.beta.-D-glucopyranosyl-(1.fwdarw.3)]-
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2R,5'S)-5'-tetramethylspiro[[?]-2,2'-piperidine]yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl]oxy-6-methyl-tetrahydropyran-3,4,5-triol
- MFCD30179490
- (2S,3R,4R,5R,6S)-2-[(2R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- HY-N0070
- CS-0007113
- beta-D-Galactopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-(9CI)
- (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-((1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icos-18-ene-6,2'-piperidine)-16-yl)oxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
- DA-67684
- beta-D-Galactopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(12)-O-(beta-D-glucopyranosyl-(13))-
- BETA-D-GALACTOPYRANOSIDE, (3BETA,22ALPHA,25R)-SPIROSOL-5-EN-3-YL O-6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->2)-O-(BETA-D-GLUCOPYRANOSYL-(1->3))-
- .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.,22.ALPHA.,25R)-SPIROSOL-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1-2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1-3))-
- alpha-solamarine, (3beta,22alpha,25R)-isomer
-
- Inchi: 1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1
- InChI Key: QCTMYNGDIBTNSK-XEAAVONHSA-N
- SMILES: O1[C@]2(CC[C@@H](C)CN2)[C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]12C)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O
Computed Properties
- Exact Mass: 883.49300
- Monoisotopic Mass: 883.49293524 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 62
- Rotatable Bond Count: 8
- Complexity: 1630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 26
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 884.1
- XLogP3: 1.1
- Topological Polar Surface Area: 259
Experimental Properties
- Color/Form: Powder
- Density: 1.42
- Melting Point: 301-303 ºC
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.627
- PSA: 258.71000
- LogP: 0.11590
- Specific Rotation: D23 -88° (c = 1.01 in pyridine); D22 -74.5° (c = 0.51 in methanol)
- Vapor Pressure: No data available
Solasonine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
Solasonine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1323-20mg |
Solasonine |
19121-58-5 | 98% | 20mg |
$96 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1323-100mg |
Solasonine |
19121-58-5 | 98% | 100mg |
$290 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3901-1 mg |
Solasonine |
19121-58-5 | 98.98% | 1mg |
¥458.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3901-5 mg |
Solasonine |
19121-58-5 | 98.98% | 5mg |
¥1100.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3901-10 mg |
Solasonine |
19121-58-5 | 98.98% | 10mg |
¥1850.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3901-25 mg |
Solasonine |
19121-58-5 | 98.98% | 25mg |
¥3432.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3901-1 mL * 10 mM (in DMSO) |
Solasonine |
19121-58-5 | 98.98% | 1 mL * 10 mM (in DMSO) |
¥1850.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S39140-20mg |
Solasonine |
19121-58-5 | 20mg |
¥948.0 | 2021-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5712-20mg |
Solasonine |
19121-58-5 | 98% | 20mg |
¥2394.00 | 2023-09-07 | |
| ChemFaces | CFN90156-20mg |
Solasonine |
19121-58-5 | >=98% | 20mg |
$188 | 2021-07-22 |
Solasonine Suppliers
Solasonine Related Literature
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R. Culford Bell,Lindsay H. Briggs J. Chem. Soc. 1942 1
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Lindsay H. Briggs,Robert P. Newbold,Norman E. Stace J. Chem. Soc. 1942 3
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3. 908. Solanum alkaloids. Part XV. The constituents of some solanum species and a reassessment of solasodamine and solauricineLindsay H. Briggs,R. C. Cambie,J. L. Hoare J. Chem. Soc. 1961 4645
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Da-Ke Zhao,Yi Zhao,Sui-Yun Chen,Edward J. Kennelly Nat. Prod. Rep. 2021 38 1423
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5. 529. Solanum alkaloids. Part XVI. The sugar moiety of solasonineLindsay H. Briggs,R. C. Cambie,J. L. Hoare J. Chem. Soc. 1963 2848
Additional information on Solasonine
Introduction to Solasonine (CAS No. 19121-58-5)
Solasonine, a naturally occurring triterpenoid glycoside, is a compound of significant interest in the field of pharmaceutical research and natural product chemistry. With the chemical formula C₃₁H₅₂O₉, this compound is primarily extracted from the fruits of the Solanaceae family, particularly from plants such as *Solanum solanum* and *Datura stramonium*. The systematic name and CAS number 19121-58-5 provide a unique identifier for this molecule, facilitating its study and application in various scientific domains.
The chemical structure of Solasonine features a complex tetracyclic triterpenoid backbone, which is further modified by the presence of a glucose moiety at the C-3 position. This glycosidic linkage not only influences its solubility and stability but also contributes to its biological activity. The presence of multiple hydroxyl groups and a double bond in its structure enhances its reactivity, making it a valuable candidate for further chemical modifications and derivatization.
In recent years, Solasonine has garnered attention due to its potential therapeutic applications. Studies have demonstrated its role as an anti-inflammatory agent, with mechanisms that involve the modulation of cytokine production and the inhibition of key inflammatory pathways. The compound's ability to interact with cellular receptors and enzymes has been explored in detail, revealing its potential as a lead compound for drug development.
One of the most compelling aspects of Solasonine is its observed efficacy in preclinical models of neurological disorders. Research indicates that it may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly intriguing given the growing burden of neurodegenerative diseases worldwide. The compound's ability to cross the blood-brain barrier has also been investigated, suggesting that it could be developed into an effective therapeutic agent for central nervous system disorders.
The pharmacokinetic profile of Solasonine has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed that while it exhibits good oral bioavailability, its half-life is relatively short. This observation has led researchers to explore strategies for enhancing its stability and bioavailability, such as prodrug formulations and nanoencapsulation techniques.
From a synthetic chemistry perspective, the total synthesis of Solasonine represents a significant challenge due to its complex stereochemistry. However, advances in synthetic methodologies have made it possible to produce this compound on a laboratory scale. These synthetic approaches not only provide valuable insights into its structure but also enable the generation of analogs with enhanced biological activity. Such derivatives could serve as novel therapeutic agents or probes for understanding biological pathways.
The natural occurrence of Solasonine in various Solanaceae species has also sparked interest in sustainable cultivation practices. Researchers are exploring agrochemical interventions that can enhance the yield and quality of this compound without compromising environmental integrity. Additionally, biotechnological approaches such as metabolic engineering are being investigated to optimize the biosynthesis of Solasonine in plant systems or microbial cell factories.
Regulatory considerations play a crucial role in the development and commercialization of compounds like Solasonine. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological studies are essential steps before clinical trials can commence. The growing body of preclinical data supports further investigation into its safety and efficacy, paving the way for potential regulatory approval in future years.
The intersection of traditional medicine and modern pharmacology has highlighted the importance of natural products like Solasonine. Ethnobotanical studies have long recognized the medicinal value of Solanaceae plants, and contemporary research is validating many of these traditional uses through scientific investigation. This synergy between ancient knowledge and cutting-edge research underscores the enduring relevance of natural products in drug discovery.
In conclusion, Solasonine (CAS No. 19121-58-5) is a multifaceted compound with significant potential in pharmaceutical applications. Its complex structure, diverse biological activities, and promising preclinical results make it an attractive candidate for further development. As research continues to uncover new aspects of this molecule's properties and applications, it is likely to play an increasingly important role in addressing global health challenges.
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